molecular formula C9H14O3 B14415123 1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde CAS No. 83606-32-0

1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde

Cat. No.: B14415123
CAS No.: 83606-32-0
M. Wt: 170.21 g/mol
InChI Key: JJYUTVUHNPIWGF-UHFFFAOYSA-N
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Description

1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde is an organic compound that features a cyclopropane ring substituted with a tetrahydropyran-2-yloxy group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde typically involves the reaction of cyclopropanecarboxaldehyde with tetrahydropyran-2-ol under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the hydroxyl group of tetrahydropyran-2-ol attacks the carbonyl carbon of cyclopropanecarboxaldehyde, forming the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products Formed:

    Oxidation: 1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carboxylic acid

    Reduction: 1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-methanol

    Substitution: Products depend on the nucleophile used

Mechanism of Action

The mechanism of action of 1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the tetrahydropyran-2-yloxy group can enhance the compound’s stability and solubility, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: 1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde is unique due to the combination of its cyclopropane ring, tetrahydropyran-2-yloxy group, and aldehyde functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

83606-32-0

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

1-(oxan-2-yloxy)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H14O3/c10-7-9(4-5-9)12-8-3-1-2-6-11-8/h7-8H,1-6H2

InChI Key

JJYUTVUHNPIWGF-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2(CC2)C=O

Origin of Product

United States

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